molecular formula C6H10Cl2N2O2S2 B1378852 N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride CAS No. 1423026-54-3

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride

Cat. No. B1378852
M. Wt: 277.2 g/mol
InChI Key: GVSDBIZWDMPGKW-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about its physical appearance (e.g., color, state of matter) and any distinctive odors .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Structure-Activity Relationships in Drug Development

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride is a sulfonamide derivative often explored for its potential in drug development. For instance, Procopiou et al. (2013) synthesized a series of indazole arylsulfonamides to examine their role as human CC chemokine receptor 4 (CCR4) antagonists. The research highlighted the significance of 5-chlorothiophene-2-sulfonamide as the most potent N3-substituent in these compounds. These findings are crucial in understanding the molecule's role in developing treatments for conditions mediated by CCR4 receptors, such as allergic diseases and certain types of cancer (Procopiou et al., 2013).

Novel Approaches in Cancer Therapy

Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment and studied their pro-apoptotic effects on cancer cells. The research indicated that these compounds could significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes by activating p38 and ERK phosphorylation. This suggests that sulfonamide derivatives, including N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride, may offer new pathways for cancer treatment by influencing cell signaling mechanisms (Cumaoğlu et al., 2015).

Inhibitory Effects on Carbonic Anhydrases

Turkmen et al. (2005) synthesized a series of sulfonamides and tested them as inhibitors of different carbonic anhydrase (CA) isozymes. They observed that certain sulfonamide derivatives, potentially including N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride, could act as potent inhibitors of CA isozymes, which are significant in various physiological processes. This indicates the molecule's potential in developing treatments for conditions where CA activity plays a pivotal role, such as glaucoma or edema (Turkmen et al., 2005).

Antitumor and Antimicrobial Applications

Further research has delved into the antitumor and antimicrobial applications of sulfonamide derivatives. For example, Chohan et al. (2009) synthesized sulfonamide-derived compounds and their metal complexes, characterizing their structure and bonding nature. These compounds exhibited significant antibacterial and antifungal activities against various strains, indicating the broad potential of sulfonamide derivatives, including N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride, in antimicrobial therapy (Chohan et al., 2009).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed .

properties

IUPAC Name

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O2S2.ClH/c7-5-1-2-6(12-5)13(10,11)9-4-3-8;/h1-2,9H,3-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSDBIZWDMPGKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-5-chlorothiophene-2-sulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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